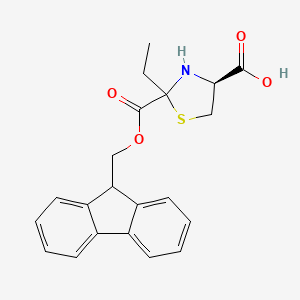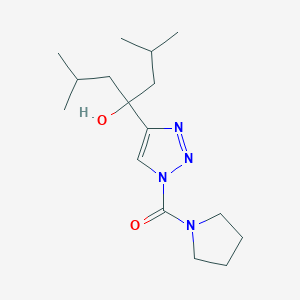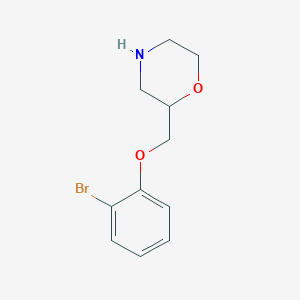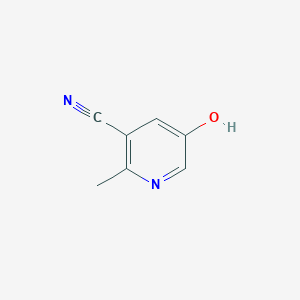
5-Hydroxy-2-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methylnicotinonitrile is an organic compound with the molecular formula C₇H₆N₂O It is a derivative of nicotinonitrile, featuring a hydroxyl group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylnicotinonitrile typically involves the functionalization of nicotinonitrile derivatives. One common method is the hydroxylation of 2-methylnicotinonitrile using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-methylnicotinonitrile.
Reduction: Formation of 5-hydroxy-2-methylaminonicotinonitrile.
Substitution: Formation of 5-alkoxy-2-methylnicotinonitrile.
Scientific Research Applications
5-Hydroxy-2-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Known for its use in the pharmaceutical industry and as a ligand for complex compounds.
5-Hydroxy-2(5H)-furanone: Used in organic synthesis and the production of biologically active substances.
Uniqueness
5-Hydroxy-2-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1346544-17-9 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(3-8)2-7(10)4-9-5/h2,4,10H,1H3 |
InChI Key |
HRDIZYWSBWXPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




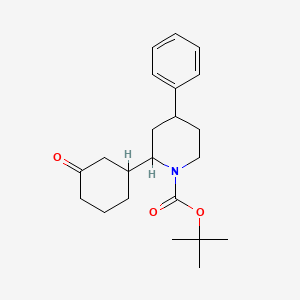
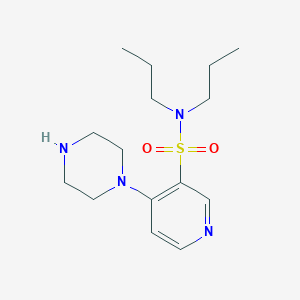
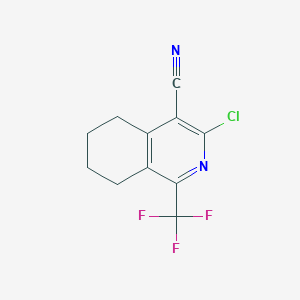
![4-Bromo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11806033.png)
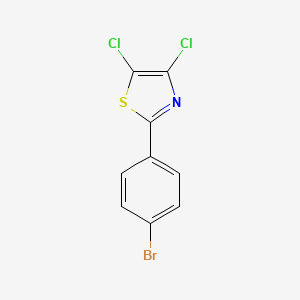
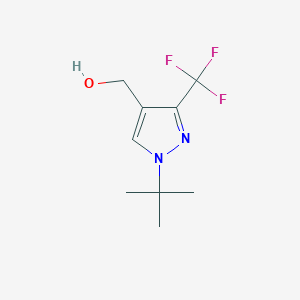
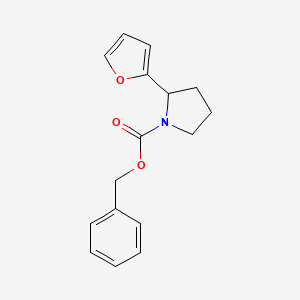
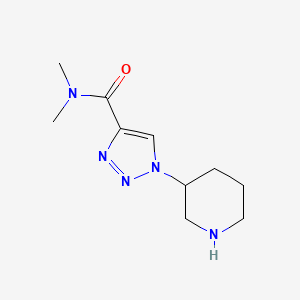
![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
